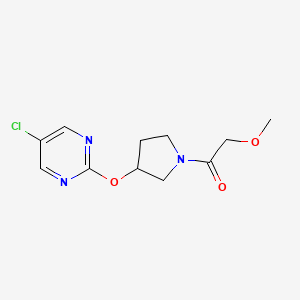

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone is a synthetic organic compound featuring a pyrimidine ring substituted with a chlorine atom and linked to a pyrrolidine ring via an ether bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone typically involves the following steps:

Formation of the Pyrimidine Intermediate: The starting material, 5-chloropyrimidine, is reacted with a suitable nucleophile to introduce the ether linkage. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.

Coupling with Pyrrolidine: The intermediate is then coupled with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Methoxyethanone Introduction: Finally, the methoxyethanone group is introduced through a nucleophilic substitution reaction, often using methoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:

Oxidation: The methoxyethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids.

Reduction: Reduced pyrimidine derivatives.

Substitution: Amino or thio-substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that compounds similar to 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone exhibit promising antiviral properties. The chloropyrimidine structure is known for its role in inhibiting viral replication by targeting specific viral enzymes, making this compound a candidate for further antiviral studies.

Antibacterial Properties

The presence of the pyrrolidine ring has been linked to antibacterial activity in various studies. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess significant antibacterial effects.

Anti-inflammatory Effects

The compound's diverse functional groups might contribute to anti-inflammatory properties. Pyrimidine derivatives are often explored for their ability to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the pyrrolidine ring followed by the introduction of the chloropyrimidine moiety and subsequent coupling with methoxy derivatives. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antiviral Efficacy

A study conducted on pyrimidine derivatives demonstrated that compounds with similar structures significantly inhibited the replication of the influenza virus in vitro. The findings suggest that this compound could be further investigated for its antiviral potential against various pathogens.

Case Study 2: Antibacterial Activity

In another investigation, researchers evaluated the antibacterial properties of several pyrrolidine derivatives against gram-positive and gram-negative bacteria. Results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, suggesting their potential as new antibacterial agents .

Mécanisme D'action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can act as a binding moiety, interacting with active sites of enzymes, while the pyrrolidine ring may enhance binding affinity and specificity. The methoxyethanone group can participate in hydrogen bonding or hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone: Similar structure but with a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity.

1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone: Bromine substitution may affect the compound’s electronic properties and interactions with biological targets.

Uniqueness

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The chlorine atom provides distinct electronic properties that can be exploited in various chemical reactions and biological interactions.

Activité Biologique

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring, a pyrrolidine moiety, and a methoxy group, which contribute to its unique chemical properties and possible therapeutic applications. Understanding its biological activity is crucial for exploring its potential in drug development and other scientific research areas.

Chemical Structure

The molecular formula of this compound is C13H18ClN3O. The structure can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Current research suggests that it may act on specific enzymes or receptors involved in critical signaling pathways, including:

- G-protein Coupled Receptors (GPCRs) : These receptors play significant roles in cellular communication and are crucial for many physiological processes.

- Kinases : Enzymes that modify other proteins by chemically adding phosphate groups, influencing cell signaling pathways related to growth and metabolism.

Biological Activities

Research findings indicate several potential biological activities for this compound:

- Antiviral Properties : Preliminary studies have shown that derivatives of this compound exhibit antiviral activity, potentially by inhibiting viral replication mechanisms.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells, suggesting a role in cancer therapy.

- Metabolic Regulation : It may influence glucose metabolism, making it a candidate for diabetes treatment through modulation of insulin release pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested on several cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Notable Features | Biological Activity |

|---|---|---|

| 1-(3-(5-Bromopyrimidin-2-yloxy)pyrrolidin-1-yl)-2-methoxyethanone | Bromine substitution may alter reactivity | Moderate antiviral effects |

| 1-(3-(5-Fluoropyrimidin-2-yloxy)pyrrolidin-1-yl)-2-methoxyethanone | Fluorine enhances lipophilicity | Enhanced anticancer properties |

| 1-(3-(5-Methylpyrimidin-2-yloxy)pyrrolidin-1-yl)-2-methoxyethanone | Methyl group affects sterics | Variable metabolic effects |

Propriétés

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3/c1-17-7-10(16)15-3-2-9(6-15)18-11-13-4-8(12)5-14-11/h4-5,9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGWEEPEYKMYPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.